2,5-二氟苯甲酰肼

概览

描述

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is of significant interest due to their applications in the pharmaceutical industry and material science. Paper describes a continuous flow synthesis method for 2,4,5-trifluorobenzoic acid, which involves the generation of an aryl-Grignard reagent followed by a reaction with gaseous CO2. This method utilizes a microflow system with a T-micromixer and a falling film microreactor, which facilitates the Grignard exchange reaction and the subsequent gas–liquid reaction with CO2, resulting in high yield and purity of the product. Although this paper does not directly address the synthesis of 2,5-Difluorobenzohydrazide, the techniques and principles described could potentially be adapted for its synthesis.

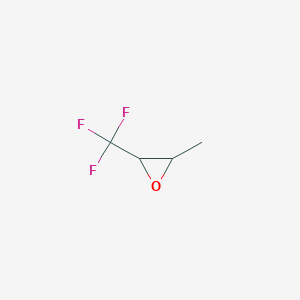

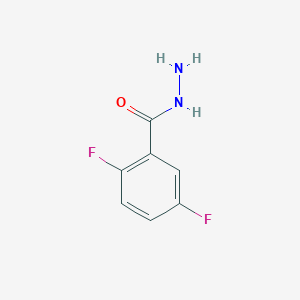

Molecular Structure Analysis

The molecular structure of 2,5-Difluorobenzohydrazide would consist of a benzene ring with two fluorine atoms substituted at the 2 and 5 positions, and a hydrazide functional group. The presence of fluorine atoms in aromatic compounds can significantly influence their chemical properties and reactivity. Paper discusses the synthesis of various fluorinated heterocycles and notes that the introduction of fluorine atoms favors the formation of five-membered rings. This suggests that the fluorine atoms in 2,5-Difluorobenzohydrazide could similarly affect its reactivity and stability.

Chemical Reactions Analysis

The papers provided do not specifically mention 2,5-Difluorobenzohydrazide or its chemical reactions. However, the synthesis of related fluorinated compounds involves several key reactions, such as the Grignard reaction, which is a cornerstone in the formation of carbon-carbon bonds in many aromatic compounds . The Sandmeyer reaction, mentioned in paper , is another important reaction for introducing functional groups into aromatic rings, which could be relevant for further functionalization of 2,5-Difluorobenzohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Difluorobenzohydrazide can be inferred from the general properties of fluorinated aromatic compounds and hydrazides. Fluorine substitution often increases the stability and lipophilicity of aromatic compounds, which can be beneficial for pharmaceutical applications. The hydrazide group is known for its reactivity towards various reagents, which could make 2,5-Difluorobenzohydrazide a versatile intermediate in organic synthesis. While the papers do not provide specific data on 2,5-Difluorobenzohydrazide, paper describes the synthesis of 4-chloro-2,5-difluorobenzoic acid, which shares the difluorinated benzene core, and reports a high purity of the synthesized compound, suggesting that similar purity might be achievable for 2,5-Difluorobenzohydrazide with optimized synthesis conditions.

科研应用

抗癌性能

2,5-二氟苯甲酰肼衍生物在癌症研究中表现出潜力。例如,从1,2,4-三唑合成的氟化席夫碱,使用2,6-二氟苯甲酰肼合成,对各种人类癌细胞系表现出显著的抗增殖效果(Kumar, Mohana, & Mallesha, 2013)。类似地,与2,5-二氟苯甲酰肼密切相关的苯并噻唑酰肼已被研究其抗癌活性(Osmaniye et al., 2018)。

抗氧化活性

类似于2,5-二氟苯甲酰肼的芳基肼可以合成类似2,5-二氟苯甲酰肼的2,5-二取代-1,3,4-噁二唑类化合物已被评估其抗氧化性能。这些化合物表现出显著的自由基清除能力(Shakir, Ariffin, & Abdulla, 2014)。

药用应用

与2,5-二氟苯甲酰肼相关的2,4,5-三氟苯甲酸的合成和研究在制药工业中具有重要应用(Deng et al., 2015)。

燃料电池技术

与2,5-二氟苯甲酰肼相关的聚(2,5-苯并咪唑)已显示出在高温PEM燃料电池中作为聚合物电解质膜的潜力,展示了该材料在能源应用中的重要性(Rath et al., 2020)。

农业抗真菌剂

与2,5-二氟苯甲酰肼结构类似的1,3,4-噁二唑-2-羰肼已被确认为强效的农业抗真菌剂,特别是对各种真菌和卵菌(Wu et al., 2019)。

Safety And Hazards

The safety information for 2,5-Difluorobenzohydrazide includes several hazard statements: H302+H312+H332;H315;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .

Relevant Papers One relevant paper reports the synthesis of twelve new hydrazone derivatives based on the coupling of 2,5-difluorobenzohydrazide with different benzaldehydes . The derivatives were screened for their antibacterial activities, and some showed significant activity comparable to that of the standard antibacterial drug Ampicillin .

性质

IUPAC Name |

2,5-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRRZAITMSBJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378872 | |

| Record name | 2,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluorobenzohydrazide | |

CAS RN |

265644-03-9 | |

| Record name | 2,5-Difluorobenzoic hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265644-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。